2-Propanone, hexafluoro-, hydrate
Overview
Description
Hexafluoroacetone hydrate appears as a colorless liquid with a acetone-like odor. Toxic by inhalation. Nonflammable. Emits toxic fumes when heated to high temperatures. Heavier than air. Used as an intermediate in organic synthesis.
Scientific Research Applications
Catalytic Epoxidation Reactions
Hexafluoro-2-propanol (HFIP) exhibits unique abilities in catalytic reactions, particularly in the epoxidation of olefins. It activates H2O2 from urea-hydrogen peroxide adducts (UHP) and facilitates high-yield epoxidation with various fluoroketones as catalysts. This system is especially effective with reactive olefins, sometimes not even requiring a catalyst (Legros, Crousse, Bonnet-Delpon, & Bégué, 2002).
Clathrate Hydrate Formation
Research has explored the role of 2-propanol in clathrate hydrate stability, particularly in methane systems. Surprisingly, contrary to expectations from an alcohol, 2-propanol may participate in clathrate formation and be modeled as a hydrate-forming compound. This finding is crucial for understanding the hydrate phase boundary in natural gas systems (Ostergaard, Tohidi, Anderson, Todd, & Danesh, 2002).
Sensor Development for 2-Propanone Detection
A novel chemiresistive sensor for detecting 2-propanone, a biomarker of diabetic ketoacidosis, has been developed. This sensor, made from fluorocarbon elastomer/nanocarbon black composites, showcases high sensitivity and selectivity for 2-propanone, distinguishing it from other compounds like benzene, ethanol, or water (Mondal, Kumar, Dubey, Bhardwaj, Melo, & Varshney, 2018).
Protective Group Removal in Nucleosides
1,1,1,3,3,3-Hexafluoro-2-propanol has been used as a reagent and solvent for the detritylation of acid-sensitive nucleosides and nucleotides. It proves effective in removing the 4,4′-Dimethoxytrityl protecting group, especially in cases susceptible to N-glycosyl cleavage under strongly acidic conditions (Leonard & Neelima, 1995).
Hydrogen Bonding Studies
Hexafluoro-2-propanol serves as a valuable prototype for studying intramolecular torsional isomerization dynamics and its coupling to intermolecular hydrogen bonding. Through Fourier transform infrared (FTIR) spectra and hybrid density functional calculations, its role in understanding hydrogen bond strength and cluster stability trends is significant (Schaal, Häber, & Suhm, 2000).
Biodegradation in Wastewater Treatment
2-Propanone plays a role in biodegradation systems for treating wastewater contaminated by organic solvents in semiconductor manufacturing. Specific microorganisms introduced into these systems can effectively eliminate residual 2-propanone, reducing the chemical oxygen demand (COD) in wastewater and flue gas to regulated limits (Hsu, Wu, Ye, Chen, Huang, & Lin, 2009).
Properties
CAS No. |
10543-95-0 |
---|---|
Molecular Formula |
C3H2F6O2 |
Molecular Weight |
184.04 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-one;hydrate |
InChI |
InChI=1S/C3F6O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2 |
InChI Key |
HEBNOKIGWWEWCN-UHFFFAOYSA-N |
SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.O |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.O |
10543-95-0 | |
physical_description |
Hexafluoroacetone hydrate appears as a colorless liquid with a acetone-like odor. Toxic by inhalation. Nonflammable. Emits toxic fumes when heated to high temperatures. Heavier than air. Used as an intermediate in organic synthesis. |
Related CAS |
684-16-2 (Parent) |
Synonyms |
hexafluoroacetone hexafluoroacetone dihydrate hexafluoroacetone hydrate hexafluoroacetone monohydrate hexafluoroacetone sesquihydrate hexafluoroacetone trihydrate |
Origin of Product |
United States |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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